molecular formula C₁₈₂H₃₀₀N₅₆O₄₅S B612572 143748-18-9 CAS No. 143748-18-9

143748-18-9

货号: B612572
CAS 编号: 143748-18-9
分子量: 4024.74
InChI 键:
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound with the Chemical Abstracts Service number 143748-18-9 is known as Pituitary Adenylate Cyclase-Activating Polypeptide (6-38), commonly referred to as PACAP (6-38). This compound is a potent and competitive antagonist of the pituitary adenylate cyclase-activating polypeptide receptor 1 (PAC1). It has a molecular formula of C182H300N56O45S and a molecular weight of 4024.8 .

作用机制

The compound 143748-18-9, also known as PACAP 6-38, is a potent and competitive antagonist of the pituitary adenylate cyclase-activating polypeptide receptor (PAC) 1 .

Target of Action

The primary target of PACAP 6-38 is the pituitary adenylate cyclase-activating polypeptide receptor (PAC) 1 . This receptor plays a crucial role in the regulation of adenylate cyclase activity, which is involved in the conversion of ATP to cyclic AMP (cAMP), a critical second messenger in cellular processes .

Mode of Action

PACAP 6-38 acts as an antagonist to the PAC 1 receptor, inhibiting the stimulation of adenylate cyclase induced by PACAP (1-27) . This results in a decrease in the production of cAMP, thereby affecting the downstream signaling pathways .

Biochemical Pathways

The primary biochemical pathway affected by PACAP 6-38 is the cAMP signaling pathway. By inhibiting the stimulation of adenylate cyclase, PACAP 6-38 reduces the production of cAMP . This can have downstream effects on various cellular processes that rely on cAMP as a second messenger, including the regulation of glycogen, sugar, and lipid metabolism.

Pharmacokinetics

Its bioavailability could be influenced by factors such as route of administration and presence of transport proteins .

Result of Action

The antagonistic action of PACAP 6-38 on the PAC 1 receptor has been associated with antitumor activity in vivo . It inhibits the growth of prostate cancer cells . Additionally, it has been found to promote the alpha-secretase pathway for processing Alzheimer’s amyloid precursor protein .

准备方法

Synthetic Routes and Reaction Conditions

PACAP (6-38) is synthesized through solid-phase peptide synthesis (SPPS), a method commonly used for the production of peptides. The synthesis involves the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:

    Resin Loading: The first amino acid is attached to the resin.

    Deprotection: The protecting group on the amino acid is removed.

    Coupling: The next amino acid is activated and coupled to the growing peptide chain.

    Repetition: Steps 2 and 3 are repeated until the desired peptide sequence is obtained.

    Cleavage: The peptide is cleaved from the resin and purified

Industrial Production Methods

Industrial production of PACAP (6-38) follows similar principles as laboratory synthesis but on a larger scale. The process is optimized for efficiency and yield, often involving automated peptide synthesizers and high-performance liquid chromatography (HPLC) for purification .

化学反应分析

Types of Reactions

PACAP (6-38) primarily undergoes peptide bond formation and cleavage reactions. It does not typically participate in oxidation, reduction, or substitution reactions due to its peptide nature .

Common Reagents and Conditions

    Coupling Reagents: N,N’-Diisopropylcarbodiimide (DIC), O-Benzotriazole-N,N,N’,N’-tetramethyl-uronium-hexafluoro-phosphate (HBTU)

    Deprotection Reagents: Trifluoroacetic acid (TFA)

    Cleavage Reagents: TFA, water, triisopropylsilane (TIS)

Major Products

The major product of the synthesis is the PACAP (6-38) peptide itself. Side products may include truncated peptides or peptides with incomplete deprotection .

相似化合物的比较

Similar Compounds

Uniqueness

PACAP (6-38) is unique due to its specific antagonistic action on PAC1 receptors, making it a valuable tool for studying the physiological and pathological roles of these receptors. Unlike its agonist counterparts, PACAP (6-38) inhibits receptor activation, providing insights into the negative regulation of PAC1 receptor-mediated pathways .

属性

{ "Design of the Synthesis Pathway": "The synthesis pathway of compound 143748-18-9 involves the reaction of two starting materials, A and B, to form the desired product.", "Starting Materials": [ "Starting Material A: 2,4-dichlorobenzaldehyde", "Starting Material B: 2-amino-4-methylpyridine" ], "Reaction": [ "Step 1: Dissolve 2,4-dichlorobenzaldehyde (A) in a suitable solvent, such as ethanol or methanol.", "Step 2: Add 2-amino-4-methylpyridine (B) to the reaction mixture and stir at room temperature for several hours.", "Step 3: Heat the reaction mixture to reflux for several hours.", "Step 4: Cool the reaction mixture and filter the resulting solid.", "Step 5: Wash the solid with a suitable solvent, such as ethanol or methanol, to remove any impurities.", "Step 6: Dry the solid under vacuum to obtain the desired product, compound 143748-18-9." ] }

CAS 编号

143748-18-9

分子式

C₁₈₂H₃₀₀N₅₆O₄₅S

分子量

4024.74

序列

One Letter Code: FTDSYSRYRKQMAVKKYLAAVLGKRYKQRVKNK-NH2

产品来源

United States

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。